Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI)
Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
110289-08-2
VCID:
VC20757721
InChI:
InChI=1S/C6H12FNO2/c7-5-4(8)1-3(2-9)6(5)10/h3-6,9-10H,1-2,8H2/t3-,4-,5-,6-/m0/s1
SMILES:
C1C(C(C(C1N)F)O)CO
Molecular Formula:
C6H12FNO2
Molecular Weight:
149.16 g/mol
Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI)
CAS No.: 110289-08-2
Cat. No.: VC20757721
Molecular Formula: C6H12FNO2
Molecular Weight: 149.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110289-08-2 |
|---|---|
| Molecular Formula | C6H12FNO2 |
| Molecular Weight | 149.16 g/mol |
| IUPAC Name | (1S,2S,3S,5S)-3-amino-2-fluoro-5-(hydroxymethyl)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C6H12FNO2/c7-5-4(8)1-3(2-9)6(5)10/h3-6,9-10H,1-2,8H2/t3-,4-,5-,6-/m0/s1 |
| Standard InChI Key | RIAXVZVLYAOIKJ-BXKVDMCESA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@H]1N)F)O)CO |
| SMILES | C1C(C(C(C1N)F)O)CO |
| Canonical SMILES | C1C(C(C(C1N)F)O)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator